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Aluminum arsenide - 22831-42-1

Aluminum arsenide

Catalog Number: EVT-313697
CAS Number: 22831-42-1
Molecular Formula: AlAs
Molecular Weight: 101.90313 g/mol
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Product Introduction

Description

Aluminum arsenide (AlAs) is a III-V semiconductor compound composed of aluminum (Al) and arsenic (As). [] It plays a crucial role in scientific research, particularly in optoelectronics and semiconductor device fabrication. [, , ] Its wide band gap and compatibility with gallium arsenide (GaAs) make it suitable for various applications, including high-electron-mobility transistors, laser diodes, and quantum well structures. [, , ]

Future Directions
  • Optoelectronics: Exploring new AlAs-based heterostructures and nanostructures for improved performance in LEDs, lasers, and solar cells. [, ]
  • High-Temperature Electronics: Developing AlAs-based devices capable of operating at even higher temperatures for applications in extreme environments. []
  • Quantum Computing: Investigating the potential of AlAs-based quantum well structures for quantum information processing and quantum computing applications. []
  • Biomedical Applications: Further exploring the use of AlAs in biosensing platforms for detecting and monitoring various biomolecules. [, , ]

Gallium Arsenide (GaAs)

  • Compound Description: Gallium arsenide (GaAs) is a III-V compound semiconductor with a zinc blende crystal structure. It possesses a direct bandgap, making it suitable for optoelectronic applications such as lasers and LEDs. [, , , , , , , , , , , , , ]
  • Relevance: GaAs is structurally analogous to Aluminum Arsenide (AlAs), sharing the same crystal structure. Both are commonly used in semiconductor devices, and their alloys (GaAlAs) are employed for tuning bandgaps and enhancing device performance. [, , , , , , , , , , , , , ]

Gallium Aluminum Arsenide (GaAlAs)

  • Compound Description: Gallium aluminum arsenide (GaAlAs) is a ternary alloy of GaAs and AlAs. The composition of this alloy can be tuned to achieve specific bandgap energies, making it highly valuable in optoelectronic devices. [, , , , , , , , , , , , , ]
  • Relevance: GaAlAs is directly related to Aluminum Arsenide (AlAs) as it is a solid solution of AlAs and GaAs. It allows for bandgap engineering, which is crucial for developing lasers, LEDs, and other optoelectronic devices with tailored properties. [, , , , , , , , , , , , , ]

Indium Gallium Phosphide (InGaP)

  • Compound Description: Indium gallium phosphide (InGaP) is another III-V compound semiconductor. It is often used as an etching stop layer in the fabrication of semiconductor devices like solar cells. []
  • Relevance: Although structurally different from Aluminum Arsenide (AlAs), InGaP is used in conjunction with AlAs and GaAs in the fabrication of multi-layered semiconductor devices, showcasing its relevance within the field. []

Indium Arsenide (InAs)

  • Compound Description: Indium arsenide (InAs) is a III-V semiconductor compound with a zinc-blende structure. It has a narrow direct band gap, making it suitable for infrared detectors and high-speed electronic applications. []
  • Relevance: InAs shares structural similarities with Aluminum Arsenide (AlAs) and is often researched within the same context of semiconductor material properties and potential applications. []

Aluminum Oxide (Al2O3)

  • Compound Description: Aluminum oxide (Al2O3), also known as alumina, is a ceramic material commonly used as a dielectric and for surface passivation in semiconductor devices. [, ]
  • Relevance: While not structurally similar to Aluminum Arsenide (AlAs), Al2O3 plays a crucial role in enhancing the performance of AlAs-based devices by reducing surface leakage current. This highlights the importance of considering materials used in conjunction with AlAs for device fabrication and optimization. [, ]
Synthesis Analysis

The synthesis of aluminum arsenide can be achieved through several advanced methods, including:

  • Molecular Beam Epitaxy (MBE): This technique involves the deposition of atoms in a vacuum environment, allowing for precise control over the thickness and composition of the layers being formed.
  • Metalorganic Chemical Vapor Deposition (MOCVD): Similar to MBE but employs organometallic compounds as precursors, enabling the growth of high-quality aluminum arsenide films.
  • Vapor-phase epitaxy: This method involves the chemical reaction of gaseous precursors to form solid aluminum arsenide on a substrate.

The production process typically requires maintaining high temperatures (300–900 °C) and using inert gases like argon to prevent contamination. The reaction can be summarized as follows:

  1. Aluminum trichloride and arsenic trichloride are volatilized in separate chambers.
  2. The vapors are combined in a reaction chamber where they react to form aluminum arsenide crystals.
  3. The resulting crystals are purified through further heating and removal of residual gases .
Molecular Structure Analysis

Aluminum arsenide crystallizes in a zincblende structure, which is characterized by a face-centered cubic lattice. In this structure, each aluminum atom forms tetrahedral bonds with four arsenic atoms, resulting in efficient electron mobility—an essential characteristic for semiconductor materials. The lattice constant of aluminum arsenide closely matches that of gallium arsenide, facilitating the formation of superlattices that enhance electronic properties .

Structural Data:

  • Crystal System: Cubic (Zinc Blende)
  • Lattice Constant: Similar to gallium arsenide
  • Band Gap: 2.16 eV at room temperature
  • Thermal Expansion Coefficient: 5 μm/(°C*m)
Chemical Reactions Analysis

Aluminum arsenide can undergo several chemical reactions, particularly when exposed to moisture or acids:

  1. Reaction with Water:
    AlAs+3H2OAsH3+2Al OH 3\text{AlAs}+3\text{H}_2\text{O}\rightarrow \text{AsH}_3+2\text{Al OH }_3
    This reaction produces arsine gas and aluminum hydroxide, highlighting the compound's sensitivity to moisture .
  2. Doping Reactions: Aluminum arsenide can be doped with various elements to modify its electrical properties, enhancing its conductivity for specific applications.
Mechanism of Action

The mechanism by which aluminum arsenide functions as a semiconductor involves its electronic band structure. The wide band gap allows for efficient electron mobility while maintaining stability under high temperatures. When used in devices like high electron mobility transistors (HEMTs), aluminum arsenide facilitates rapid electron transport due to its low effective mass and high saturation velocity .

Physical and Chemical Properties Analysis

Aluminum arsenide exhibits several critical physical and chemical properties:

  • Physical Properties:
    • Appearance: Orange-yellow crystal
    • Density: 3.81 g/mL
    • Melting Point: 1740 °C
    • Hardness: Approximately 5 on the Mohs scale
    • Thermal Conductivity: High thermal conductivity enhances its performance in electronic applications.
  • Chemical Properties:
    • Insoluble in water but reacts with moisture.
    • Forms hazardous arsine gas upon decomposition.
    • Low reactivity under dry conditions but sensitive to acids and moisture .
Applications

Aluminum arsenide is utilized across various scientific and technological fields due to its semiconducting properties:

  • Optoelectronic Devices: Employed in light-emitting diodes (LEDs) and laser diodes due to its efficient electron mobility.
  • High-Speed Electronics: Used in high-frequency transistors and integrated circuits where rapid electron transport is crucial.
  • Solar Energy Applications: Contributes to the development of high-efficiency solar cells.
  • Quantum Devices: Integral in quantum well structures that enhance performance in advanced electronic systems .
Theoretical Frameworks in AlAs Electronic Structure

Density Functional Theory (DFT) Analysis of Bandgap Engineering in AlAs

Density Functional Theory has emerged as the foundational computational tool for predicting and manipulating the electronic properties of aluminum arsenide (AlAs), particularly through bandgap engineering approaches. DFT simulations employing pseudopotential plane-wave methods and generalized gradient approximation (GGA) exchange-correlation functionals have systematically quantified how dimensionality and quantum confinement effects alter AlAs's fundamental bandgap. Research demonstrates that ultrathin AlAs monolayers (MLs) buried in GaAs matrices exhibit significant bandgap reduction compared to bulk AlAs: While bulk AlAs maintains an indirect bandgap of approximately 1.29–1.42 eV, a single monolayer (1-ML) configuration reduces this to 1.08 ± 0.02 eV due to electronic state intermixing with adjacent GaAs layers [1] [7]. This phenomenon arises because the arsenic planes surrounding aluminum atoms become shared with gallium atoms in adjacent layers, preventing the formation of a pure AlAs electronic structure [1].

Pressure application provides another critical bandgap engineering pathway. DFT calculations within the local density approximation (LDA) framework reveal that zincblende AlAs (zb-AlAs) undergoes a pressure-induced phase transition to the NiAs (B8) structure at approximately 7–12.4 GPa, accompanied by metallization [4]. This structural transition dramatically modifies the electronic band structure:

Table 1: Pressure-Dependent Electronic Properties of Zincblende AlAs

Pressure (GPa)Lattice Parameter Reduction (%)Volume Reduction (%)Bandgap ModificationPhase Stability
000Indirect gap: ~1.4 eVStable zb structure
82.16.3Gap narrowingTransition onset
123.911.25MetallizationNiAs structure

Superlattice configurations offer precise bandgap tuning mechanisms. High-throughput DFT studies of short-period (GaAs)~m~(AlAs)~n~ superlattices (SLs) demonstrate that quantum confinement and Brillouin-zone folding effects enable systematic bandgap modulation [5]. For fixed GaAs well thickness (m), increasing the AlAs barrier thickness (n) causes exponential growth in the SL bandgap, converging toward the bulk AlAs value. Conversely, for fixed n, increasing m exponentially decreases the bandgap toward the bulk GaAs value. This thickness-dependent bandgap engineering enables precise optoelectronic device customization [5].

Ab Initio Calculations for Defect States and Carrier Dynamics

Ab initio methodologies, particularly hybrid DFT and molecular dynamics simulations, have elucidated the formation mechanisms and electronic impacts of intrinsic point defects in AlAs-containing heterostructures. Defect formation energy calculations within GaAs/AlAs superlattices reveal that antisite defects exhibit greater thermodynamic stability compared to vacancy or interstitial defects across various chemical environments [3]. Under arsenic-rich conditions, As~Ga~ antisite defects in GaAs layers demonstrate the lowest formation energy (1.57 eV), while arsenic vacancies (V~As~) and gallium interstitials (Ga~int~) become more favorable under gallium-rich conditions. Aluminum-rich conditions in AlAs layers preferentially form Al~As~ antisites [3].

Table 2: Defect Formation Energies and Electronic Impact in GaAs/AlAs Systems

Defect TypeFormation Energy (eV) - As-richFormation Energy (eV) - Cation-richBand Structure ImpactCarrier Mobility Reduction
As~Ga~ Antisite1.57 (GaAs)HigherInduces metallicityModerate (~20-30%)
Ga~As~ Antisite2.31 (GaAs)LowerMinimal gap modificationModerate
As Interstitial5.20 (GaAs)HigherSignificant gap reduction/metallicitySevere (>50%)
V~As~ VacancyHigherLowerInterface metallicity & 2-DEG formationSevere
Al~Ga~ Antisite--Slight band structure modificationMinimal

Defect-induced electronic structure modifications profoundly impact carrier dynamics. Hybrid functional (HSE) calculations demonstrate that arsenic-related defects (As~X~, where X=Al or Ga) and vacancies consistently induce metallicity in GaAs/AlAs superlattices by introducing mid-gap states [3]. Ab initio carrier mobility simulations reveal that vacancy and interstitial defects severely degrade electron mobility (>50% reduction) due to strong carrier-defect (e-d) scattering, while antisite defects cause more moderate reductions (20-30%) [3] [6]. This occurs because point defects create highly localized electrostatic potentials that disrupt carrier transport pathways. Crucially, contrary to simplified heuristic models, ab initio relaxation time calculations demonstrate strong energy dependence and defect-specific variability in scattering processes, necessitating first-principles approaches for accurate predictions [6].

Defect-mediated atomic interdiffusion at interfaces represents another critical phenomenon. Molecular dynamics simulations reveal that zinc impurities in GaAs/AlAs superlattices facilitate group-III element (Ga/Al) interdiffusion through a kick-out mechanism, accelerating superlattice disordering [3]. Similarly, vacancies enhance Ga/Al intermixing via two-atom ring diffusion mechanisms, further modifying interfacial electronic properties [3]. These processes underscore the dynamic instability of defects under operational conditions.

Comparative Analysis of Direct vs. Indirect Bandgap Predictions

The fundamental bandgap character of AlAs systems—whether direct or indirect—dictates their applicability in optoelectronic devices, and theoretical predictions show significant dependence on computational methodologies and structural configurations. Bulk zb-AlAs consistently demonstrates an indirect Γ-X bandgap (minimum conduction band at X-point) across theoretical frameworks. Standard DFT-GGA calculations underestimate this gap (1.42 eV) compared to experimental values (~2.15 eV), while advanced methods like GGA+U with appropriate Hubbard parameters (U~p~=6-8 eV) yield improved agreement [7] [5]. This underestimation stems from DFT's incomplete cancellation of electron self-interaction and discontinuity in the exchange-correlation potential [7].

Superlattice engineering enables dramatic bandgap character transitions. High-throughput DFT studies of (GaAs)~m~(AlAs)~n~ SLs demonstrate that zone-folding effects can convert the fundamental gap from indirect to direct depending on layer thicknesses [5]. Thin AlAs barriers (small n) maintain the Γ-Γ direct transition characteristic of GaAs quantum wells. However, once the AlAs thickness exceeds a critical threshold (~4-5 MLs), the conduction band minimum shifts from the Γ-point to the M-point in the superlattice Brillouin zone, creating an indirect Γ-M gap [5]. This transition occurs because increased quantum confinement in thicker AlAs layers raises the energy of Γ-point states relative to zone-folded M-point states originating from the AlAs X-valley.

Monolayer AlAs configurations exhibit anomalous bandgap behavior when embedded in GaAs matrices. As the number of AlAs monolayers increases from 1 to 5, the electronic structure evolves from GaAs-dominated to bulk-like AlAs characteristics. The 1-ML system displays an effectively direct gap due to strong interfacial state hybridization, while the 5-ML configuration recovers the indirect gap character of bulk AlAs, with the central layer exhibiting nearly bulk-like electronic properties [1]. This progression highlights the non-linear relationship between layer thickness and bandgap character:

Table 3: Bandgap Characteristics Across AlAs Configurations

System ConfigurationBandgap TypeGap Magnitude (eV)Remarks
Bulk zb-AlAsIndirect (Γ-X)1.29–1.42 (DFT)Consistent prediction across methods; GGA+U improves experimental match
1-ML AlAs in GaAsQuasi-direct1.08 ± 0.02Bandgap reduction via interfacial hybridization; valence band intermixing
5-ML AlAs in GaAsIndirectNear bulk valueCentral layer recovers bulk AlAs electronic structure
(GaAs)~m~(AlAs)~n~ SLsΓ-Γ directTunable: 1.2–1.8Thin barriers (n≤3); quantum well dominated
(GaAs)~m~(AlAs)~n~ SLsΓ-M indirectTunable: 1.8–2.2Thick barriers (n≥4); zone-folded X-valley forms M-point minimum

Valence band offsets at heterointerfaces further complicate band alignment predictions. DFT calculations for 5-ML AlAs buried in GaAs predict a valence band maximum offset of 0.53 eV downward relative to GaAs, consistent with experimental measurements [1]. This alignment creates a type-I heterostructure crucial for carrier confinement in quantum devices. Comparatively, GaAs exhibits a direct Γ-Γ gap (DFT value: 0.37 eV) [7], explaining its superior optoelectronic performance in light-emitting applications, while AlAs's indirect gap favors high-temperature and high-field applications where suppressed carrier recombination is beneficial [7] [4]. The transition between these behaviors in nanostructured AlAs enables designer materials with tailored gap characters for specific device functionalities.

Compound Names Mentioned:Aluminum Arsenide (AlAs), Gallium Arsenide (GaAs), Aluminum Nitride (AlN), Aluminum Phosphide (AlP), Indium Arsenide (InAs), Silicon (Si), Germanium (Ge)

Properties

CAS Number

22831-42-1

Product Name

Aluminum arsenide

IUPAC Name

alumanylidynearsane

Molecular Formula

AlAs

Molecular Weight

101.90313 g/mol

InChI

InChI=1S/Al.As

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N

SMILES

[Al]#[As]

Canonical SMILES

[Al]#[As]

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